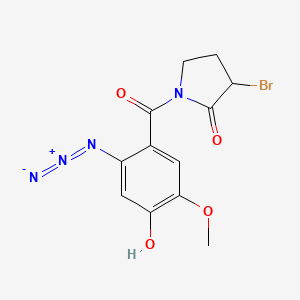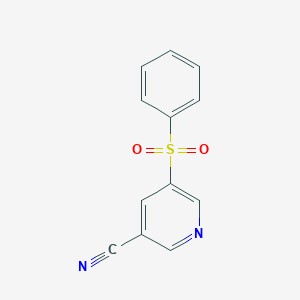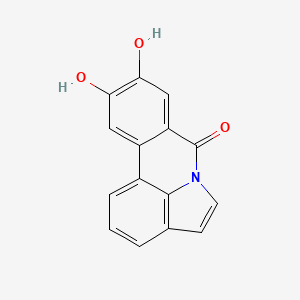![molecular formula C21H16N2O3S B12640010 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a thiazolidinone core, substituted with methoxyphenyl and phenyl-furanyl groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized through the cyclization of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Substitution Reactions:
Final Assembly: The final compound is assembled through condensation reactions, where the intermediate products are combined under controlled conditions to form the desired structure.
Análisis De Reacciones Químicas
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imino groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, disrupting metabolic pathways essential for the survival of microorganisms or cancer cells.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.
Signal Transduction Modulation: It can modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl): This compound lacks the phenyl-furanyl group, making it less complex and potentially less bioactive.
4-Thiazolidinone, 2-iMino-3-(4-Chlorophenyl)-5-[(5-phenyl-2-furanyl)Methylene]-: The substitution of a methoxy group with a chloro group can significantly alter the compound’s chemical properties and biological activities.
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-thienyl)Methylene]-:
Propiedades
Fórmula molecular |
C21H16N2O3S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-imino-3-(4-methoxyphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16N2O3S/c1-25-16-9-7-15(8-10-16)23-20(24)19(27-21(23)22)13-17-11-12-18(26-17)14-5-3-2-4-6-14/h2-13,22H,1H3 |
Clave InChI |
IDDREQHTRBVHLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
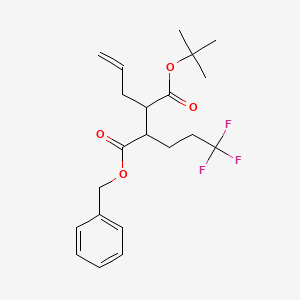
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)

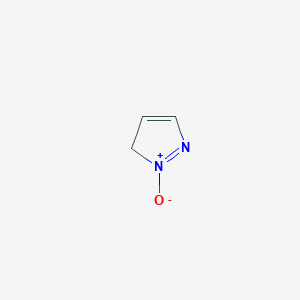

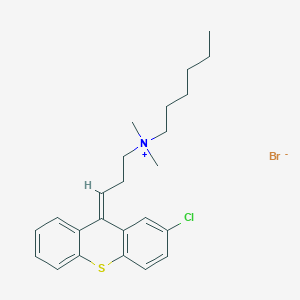
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
